3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 954081-57-3
VCID: VC5005218
InChI: InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
SMILES: CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.371

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 954081-57-3

Cat. No.: VC5005218

Molecular Formula: C19H19FN2O2

Molecular Weight: 326.371

* For research use only. Not for human or veterinary use.

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 954081-57-3

Specification

CAS No. 954081-57-3
Molecular Formula C19H19FN2O2
Molecular Weight 326.371
IUPAC Name 3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Standard InChI Key KWTMXVSDPLCSOC-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide comprises a tetrahydroquinoline ring system acylated at the 1-position with a propanoyl group and substituted at the 6-position with a 3-fluorobenzamide moiety. The compound’s IUPAC name, 3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, reflects this arrangement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉FN₂O₂
Molecular Weight326.371 g/mol
IUPAC Name3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
InChI KeyKWTMXVSDPLCSOC-UHFFFAOYSA-N

The presence of the fluorine atom at the meta position of the benzamide ring introduces electronic effects that influence molecular polarity and binding interactions. The tetrahydroquinoline core contributes to conformational rigidity, while the propanoyl group enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Characterization

The synthesis of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically follows a multi-step protocol involving:

  • Construction of the tetrahydroquinoline scaffold: Achieved via cyclization of appropriately substituted aniline derivatives.

  • Acylation at the 1-position: Introduction of the propanoyl group using propionic anhydride or acyl chloride under basic conditions.

  • Amide coupling at the 6-position: Reaction of the aminotetrahydroquinoline intermediate with 3-fluorobenzoic acid derivatives (e.g., using carbodiimide coupling agents).

Key challenges include optimizing regioselectivity during acylation and minimizing side reactions during amide bond formation. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed for purification and verification.

Biological Activity and Mechanistic Insights

Although direct biological data for this compound remains limited, structural analogs demonstrate diverse pharmacological activities:

Table 2: Biological Activities of Tetrahydroquinoline Derivatives

Analog StructureActivityTargetIC₅₀/Potency
N-Acyl tetrahydroquinolineEnzyme inhibitionKinases/Proteases50–200 nM
Fluoro-substituted benzamidesReceptor modulationGPCRs/Nuclear receptors<100 nM

The fluorine atom enhances binding affinity through halogen bonding with target proteins, while the propanoyl group fine-tunes metabolic stability . Molecular docking studies suggest that the tetrahydroquinoline core occupies hydrophobic pockets in enzyme active sites, with the benzamide moiety participating in hydrogen bonding.

Research Findings and Structure-Activity Relationships

Recent SAR studies emphasize the critical role of substituents on the tetrahydroquinoline scaffold:

  • Fluorine position: Meta-substitution on the benzamide ring (as in this compound) improves target selectivity compared to ortho- or para-substituted analogs.

  • Acyl chain length: Propanoyl (C3) chains balance lipophilicity and metabolic stability better than shorter (acetyl) or longer (butanoyl) chains .

  • Tetrahydroquinoline saturation: Fully saturated rings enhance conformational stability but reduce π-π stacking interactions compared to aromatic quinoline systems.

Table 3: Impact of Substituents on Pharmacokinetic Properties

SubstituentlogPMetabolic Stability (HLM CL, μL/min/mg)
Propanoyl (C3)2.0–2.58–142
Trifluoromethyl3.7<8
Cyclopropyl2.3<8

These findings underscore the compound’s optimization potential. For instance, replacing the propanoyl group with a trifluoromethyl analog could enhance metabolic stability while maintaining potency .

Applications and Future Directions

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a versatile intermediate in:

  • Medicinal chemistry: As a precursor for kinase inhibitors or GPCR modulators.

  • Chemical biology: Probing enzyme active sites via fluorine-mediated interactions.

  • Drug delivery systems: Leveraging its lipophilicity for nanoparticle-based formulations.

Future research should prioritize:

  • In vivo pharmacokinetic profiling: Assessing bioavailability and clearance rates.

  • Target deconvolution: Identifying specific protein targets through proteomic studies.

  • Analog synthesis: Exploring heterocyclic replacements for the benzamide group.

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